molecular formula C20H19N3O2S B2584878 2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-71-1

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2584878
CAS RN: 396720-71-1
M. Wt: 365.45
InChI Key: KRXVPVACDBYTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 is a potent and selective antagonist of the orexin 2 receptor and has been shown to modulate the activity of the orexin system in the brain.

Scientific Research Applications

Antiviral Applications

This compound exhibits potential as an antiviral agent. Indole derivatives, which share structural similarities with our compound of interest, have been reported to show inhibitory activity against influenza A and other viruses . The presence of the thieno[3,4-c]pyrazole moiety could potentially enhance these properties, making it a candidate for further research in antiviral drug development.

Anticancer Research

The structural framework of the compound suggests potential utility in anticancer research. Compounds with similar structures have been synthesized and investigated for their anti-HIV activity against HIV-1 and HIV-2 strains . The ability to inhibit viral replication in infected cells makes it a molecule of interest for cancer research, particularly in cancers associated with viral infections.

Pharmacological Significance

In pharmacology, the compound’s unique structure could be pivotal in the synthesis of new drugs. It could serve as a pharmacophore, a part of a molecule responsible for its biological activity, and may be used to improve the binding affinity and selectivity of new pharmacological agents .

Organic Synthesis

Organic chemists could find this compound useful as a building block for creating more complex molecules. Its molecular structure could be manipulated to produce new compounds with desired properties, such as increased stability or enhanced biological activity .

Materials Science

The compound could have applications in materials science, particularly in the development of new organic materials with specific electronic or photonic properties. Its molecular structure could be incorporated into polymers or small-molecule systems to alter material characteristics like conductivity or fluorescence .

Biotechnological Applications

In biotechnology, the compound might be used in the design of sensors or as a part of a biological assay due to its potential for specific interactions with biological targets. Its structure could be modified to create derivatives that bind selectively to proteins or nucleic acids, which is valuable in diagnostic or therapeutic contexts .

properties

IUPAC Name

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-7-9-14(10-8-13)23-19(16-11-26-12-17(16)22-23)21-20(24)15-5-3-4-6-18(15)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVPVACDBYTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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